molecular formula C11H9N3O B12818114 2-(1H-1,3-benzodiazol-2-yl)-3-oxobutanenitrile

2-(1H-1,3-benzodiazol-2-yl)-3-oxobutanenitrile

Cat. No.: B12818114
M. Wt: 199.21 g/mol
InChI Key: SUGGBJDHABSSPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Benzo[d]imidazol-2-yl)-3-oxobutanenitrile is a heterocyclic compound that features a benzimidazole core Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)-3-oxobutanenitrile typically involves the condensation of benzimidazole derivatives with appropriate nitrile-containing precursors. One common method involves the reaction of 2-aminobenzimidazole with a suitable nitrile compound under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzo[d]imidazol-2-yl)-3-oxobutanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxo derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

2-(1H-Benzo[d]imidazol-2-yl)-3-oxobutanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and antiviral activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1H-Benzo[d]imidazol-2-yl)-3-oxobutanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. In the context of cancer research, the compound has been shown to inhibit the activity of certain protein kinases, which play a crucial role in cell signaling pathways related to cell growth and survival. By binding to the active site of these kinases, the compound can disrupt their function, leading to the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Benzo[d]imidazol-2-yl)acetate
  • 2-(1H-Benzo[d]imidazol-2-yl)thioacetamide
  • 2-(1H-Benzo[d]imidazol-2-yl)benzenesulfonic acid

Uniqueness

2-(1H-Benzo[d]imidazol-2-yl)-3-oxobutanenitrile stands out due to its unique nitrile functionality, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-3-oxobutanenitrile

InChI

InChI=1S/C11H9N3O/c1-7(15)8(6-12)11-13-9-4-2-3-5-10(9)14-11/h2-5,8H,1H3,(H,13,14)

InChI Key

SUGGBJDHABSSPB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C#N)C1=NC2=CC=CC=C2N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.